BMS-986142

BTK inhibitor Reversible inhibitor Covalent inhibitor

BMS-986142 is a single-atropisomer reversible BTK inhibitor with two locked atropisomeric axes, ensuring isomerically pure reference material for reproducible assays. With BTK IC50 0.5 nM, 30-fold selectivity over ITK, and >10,000-fold over JAK2, it serves as a high-purity benchmark for enzymatic/cellular target engagement studies. Its unique cross-species oral bioavailability (93% mouse, 100% dog, 33% monkey) enables rigorous PK scaling. Validated synergy with methotrexate in CIA models (54% inhibition vs 19% MTX alone). Order defined atropisomer reference standard for preclinical autoimmune research.

Molecular Formula C32H30F2N4O4
Molecular Weight 572.6 g/mol
CAS No. 1643368-58-4
Cat. No. B606288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986142
CAS1643368-58-4
SynonymsBMS-986142;  BMS 986142;  BMS986142.
Molecular FormulaC32H30F2N4O4
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F
InChIInChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1
InChIKeyZRYMMWAJAFUANM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986142 CAS 1643368-58-4: A Reversible BTK Inhibitor with Defined Atropisomeric Architecture for Autoimmune Research


BMS-986142 (CAS: 1643368-58-4) is an orally bioavailable, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) developed by Bristol-Myers Squibb for autoimmune indications [1]. The compound features a unique chiral architecture comprising a tertiary chiral center and two rotationally stable atropisomeric axes, yielding a single atropisomer from eight possible diastereomers—a structural feature that directly informs procurement specifications for isomerically pure reference material [2]. BMS-986142 inhibits human recombinant BTK with an IC50 of 0.5 nM in cell-free enzymatic assays and demonstrates functional inhibition of B-cell receptor signaling, including calcium flux (IC50 = 9 nM) and CD86 surface expression (IC50 = 3–4 nM) in Ramos B cells [3].

Why BMS-986142 CAS 1643368-58-4 Cannot Be Substituted with Other BTK Inhibitors in Autoimmune Research


BTK inhibitors in autoimmune research are not interchangeable due to divergent binding modes (reversible vs. irreversible covalent), atropisomeric composition, and species-specific pharmacokinetic behavior [1]. BMS-986142 is a reversible, non-covalent BTK inhibitor conformationally constrained by two locked atropisomeric axes, producing a single stereochemically defined atropisomer [2]. In contrast, ibrutinib, acalabrutinib, and zanubrutinib are irreversible covalent inhibitors that bind Cys481 and exhibit fundamentally different selectivity profiles and off-target engagement patterns [1]. Cross-species oral bioavailability varies dramatically for BMS-986142—93% in mouse, 100% in dog, but only 33% in cynomolgus monkey—meaning that substituting a different BTK inhibitor with distinct species-specific PK properties invalidates preclinical model calibration [3]. The evidence below quantifies where BMS-986142 differs measurably from irreversible covalent comparators and alternative reversible BTK inhibitors.

BMS-986142 1643368-58-4: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Reversible vs. Irreversible BTK Binding Mode: Structural Differentiation from Ibrutinib and Acalabrutinib

BMS-986142 is a reversible, non-covalent BTK inhibitor that does not require Cys481 alkylation for target engagement, structurally distinguishing it from irreversible covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib [1]. This binding mode is enabled by a chiral architecture comprising two rotationally stable atropisomeric axes and a tertiary chiral center, yielding a single atropisomer from eight possible diastereomers—a defined stereochemical entity distinct from the atropisomeric mixtures or single-axis conformations found in other reversible BTK inhibitors [2].

BTK inhibitor Reversible inhibitor Covalent inhibitor Kinase binding mode

Kinase Selectivity Profile: 384-Kinase Panel Quantification vs. Tec Family Kinases

BMS-986142 was profiled against a panel of 384 kinases, with only five kinases (TEC, ITK, BLK, TXK, and BMX) inhibited with less than 100-fold selectivity for BTK [1]. The compound displays 20–60-fold selectivity over Tec family kinases and >10,000-fold selectivity over JAK2, a critical off-target for autoimmune applications . In enzymatic assays, BMS-986142 exhibits 30-fold selectivity for BTK over ITK (IC50: 0.5 nM vs. 15 nM), which translates to at least 45-fold functional selectivity in T-cell vs. B-cell signaling assays [2].

BTK inhibitor Kinase selectivity Tec family kinases Off-target profiling

B-Cell Functional Inhibition: IC50 Values for Calcium Flux, CD86 Expression, and Cytokine Production

BMS-986142 inhibits BTK-dependent functional endpoints in B cells with defined IC50 values: calcium flux (IC50 = 9 nM), CD86 surface expression (IC50 = 3–4 nM), and TNF-α production from Fcγ receptor-stimulated human PBMCs (IC50 = 3 nM) [1]. In T-cell assays, inhibition of ITK-catalyzed PLCγ1 phosphorylation requires at least 45-fold higher concentrations than those needed for B-cell functional inhibition, confirming B-cell pathway selectivity [2].

BTK inhibitor B-cell signaling Calcium flux CD86 Autoimmune disease models

Species-Specific Oral Bioavailability: Mouse (93%) vs. Cynomolgus Monkey (33%) vs. Dog (100%)

BMS-986142 exhibits pronounced species-dependent oral bioavailability that directly impacts preclinical model selection: 93% in mouse, 100% in dog, but only 33% in cynomolgus monkey [1]. Across all species tested, BMS-986142 demonstrates low systemic plasma clearance and high steady-state volume of distribution, indicating extensive extravascular distribution despite high plasma protein binding [1]. In phase 1 healthy volunteer studies, BMS-986142 showed rapid absorption (Tmax within 2 hours) and a half-life up to 11 hours, supporting once-daily dosing [2].

BTK inhibitor Pharmacokinetics Oral bioavailability Species differences Preclinical model selection

Phase 2 Rheumatoid Arthritis Efficacy: ACR20/70 Response Rates vs. Placebo with Methotrexate Background

In a phase 2 randomized, double-blind, placebo-controlled study across 79 sites in 14 countries, BMS-986142 (100 mg or 200 mg once daily) added to methotrexate background therapy did not demonstrate statistically significant improvement in co-primary endpoints ACR20 and ACR70 at week 12 versus placebo [1]. ACR20 response rates: placebo 31% (23/75), BMS-986142 100 mg 36% (26/73; difference vs. placebo 4.9%, 95% CI –10.2 to 20.1, p=0.52), BMS-986142 200 mg 42% (31/73; difference 11.8%, 95% CI –3.6 to 27.2, p=0.14) [2]. The 350 mg dose was discontinued at interim analysis due to elevated liver enzymes and absence of benefit [1]. On MRI assessment, the 200 mg group showed significant reduction in synovitis progression vs. placebo (mean difference –0.99, 95% CI –1.67 to –0.31, nominal p=0.005), though this was a secondary endpoint [2].

BTK inhibitor Rheumatoid arthritis Phase 2 clinical trial ACR20 Methotrexate combination

Preclinical Synergy with Methotrexate: Additive Efficacy in Collagen-Induced Arthritis Model

In a mouse collagen-induced arthritis (CIA) model, BMS-986142 at 4 mg/kg administered prophylactically produced 54% inhibition of clinical scores when co-administered with methotrexate (MTX), versus 19% inhibition with MTX alone—an additive effect exceeding the sum of individual contributions [1]. Co-administration of BMS-986142 (4 mg/kg) with MTX resulted in 53% reduction in inflammation and bone resorption, compared with 24% and 10% reduction, respectively, with either drug alone [1]. Dose-dependent efficacy was observed: BMS-986142 at 4, 10, and 30 mg/kg produced 26%, 43%, and 79% reductions in clinically evident disease, respectively [2].

BTK inhibitor Methotrexate combination Collagen-induced arthritis Preclinical synergy Autoimmune disease models

BMS-986142 CAS 1643368-58-4: Validated Research Applications Based on Quantitative Evidence


Reversible BTK Inhibition Reference Standard for Target Engagement Assays

BMS-986142 serves as a well-characterized reversible BTK inhibitor reference compound for enzymatic and cellular target engagement studies. With a BTK IC50 of 0.5 nM in cell-free assays and defined cellular functional IC50 values (calcium flux 9 nM, CD86 expression 3–4 nM), researchers can establish baseline inhibition curves for assay development and validation [1]. The compound's 30-fold selectivity over ITK (0.5 nM vs. 15 nM) and >10,000-fold selectivity over JAK2 enables it to function as a BTK-selective probe in experiments where ITK or JAK2 inhibition would confound interpretation [2].

Negative Control for Clinical Efficacy Studies in Rheumatoid Arthritis Models

Based on the phase 2 clinical trial demonstrating lack of significant ACR20/70 improvement vs. placebo (200 mg: ACR20 42% vs. placebo 31%, p=0.14), BMS-986142 is appropriately used as a negative or benchmark control compound when evaluating newer reversible BTK inhibitors in preclinical RA models [1]. Researchers can reference the extensive published characterization—including the 350 mg hepatotoxicity signal—to contextualize findings with novel BTK-targeting agents [2].

Preclinical Methotrexate Combination Studies in Autoimmune Disease Models

BMS-986142 demonstrates additive efficacy with methotrexate in the collagen-induced arthritis model: combination therapy (4 mg/kg BMS-986142 + MTX) produced 54% clinical score inhibition vs. 19% with MTX alone, and 53% inflammation reduction vs. 24% with MTX alone [1]. This quantified synergy supports the compound's use in mechanistic studies investigating BTK inhibition as an adjunct to standard-of-care DMARD therapy in autoimmune disease models [1].

Species-Specific Pharmacokinetic Comparator for Cross-Species Scaling Studies

The 3-fold difference in oral bioavailability between mouse (93%) and cynomolgus monkey (33%), contrasted with 100% bioavailability in dog, makes BMS-986142 a valuable reference compound for cross-species pharmacokinetic scaling studies [1]. Researchers can use these established species-specific parameters to calibrate allometric scaling models or to validate in vitro-in vivo extrapolation (IVIVE) approaches for BTK inhibitors [1]. Phase 1 human PK parameters (Tmax <2 hours, t1/2 up to 11 hours) provide additional translational benchmarks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986142

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.